Technical Whitepaper: Chemical Properties and Pharmacological Applications of 3-Chloro-N-(3-quinuclidinyl)benzamide
Technical Whitepaper: Chemical Properties and Pharmacological Applications of 3-Chloro-N-(3-quinuclidinyl)benzamide
Executive Summary
3-Chloro-N-(3-quinuclidinyl)benzamide (CAS 120570-07-2) is a specialized bicyclic amine derivative characterized by a quinuclidine core linked via an amide bond to a 3-chlorophenyl moiety [4]. In medicinal chemistry, the quinuclidine ring is a highly privileged pharmacophore because its basic nitrogen—protonated at physiological pH—effectively mimics the quaternary ammonium group of endogenous neurotransmitters like acetylcholine. This whitepaper details the compound's physicochemical profile, its mechanistic role as a receptor ligand, and validated experimental workflows for its synthesis and in vitro evaluation.
Physicochemical and Safety Profile
Understanding the quantitative properties of 3-Chloro-N-(3-quinuclidinyl)benzamide is critical for formulation, assay design, and safe laboratory handling. The data below summarizes the core metrics required for experimental planning.
Table 1: Quantitative Physicochemical and Safety Data
| Parameter | Value | Reference |
| CAS Number | 120570-07-2 | [1] |
| Molecular Formula | C14H17ClN2O | [1] |
| Molecular Weight | 264.75 g/mol | [1] |
| Melting Point | 165 - 166 °C | [1] |
| Storage Temperature | -20°C (Powder), -80°C (In solvent) | [4] |
| GHS Hazard Classification | Toxic (Danger) | [1] |
| GHS Hazard Statements | H301 (Oral), H311 (Dermal), H331 (Inhalation) | [1] |
Pharmacological Significance & Mechanistic Pathways
Quinuclidinyl benzamides are extensively utilized in drug discovery to target specific neuroreceptor systems. The spatial arrangement of the hydrogen bond donor/acceptor sites in the benzamide linkage, combined with the basic quinuclidine nitrogen, dictates its binding affinity.
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Nicotinic Acetylcholine Receptors (nAChRs): Derivatives of quinuclidinyl benzamide act as potent agonists for the α7 nAChR. This specific interaction has been heavily leveraged in the development of chemogenetic tools (such as ligand-gated ion channels), where the benzamide derivative serves as a highly selective actuator to control neuronal depolarization [3].
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5-HT3 Receptor Modulation: Substituted quinuclidinyl benzamides also exhibit high-affinity antagonism at 5-HT3 receptors, a mechanism foundational to the development of antiemetic and anxiolytic therapeutics [2].
Fig 1. Mechanistic pathway of α7 nAChR activation by quinuclidinyl benzamide derivatives.
Experimental Methodologies
Chemical Synthesis Protocol: Amide Coupling
The synthesis of 3-Chloro-N-(3-quinuclidinyl)benzamide is achieved via the nucleophilic acyl substitution of 3-aminoquinuclidine with 3-chlorobenzoyl chloride.
Causality & Design Rationale: 3-Aminoquinuclidine is commercially supplied as a dihydrochloride salt. A non-nucleophilic organic base must be used in excess to liberate the primary amine for the reaction while simultaneously preventing the protonation of the quinuclidine nitrogen, which would otherwise drastically reduce solubility and stall the reaction.
Step-by-Step Procedure:
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Preparation: Suspend 3-aminoquinuclidine dihydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) under a continuous inert nitrogen atmosphere to prevent moisture-induced degradation of the acyl chloride.
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Basification: Add triethylamine (3.5 eq) dropwise at 0 °C. The excess base ensures complete deprotonation of both the primary amine and the tertiary quinuclidine nitrogen.
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Acylation: Slowly add 3-chlorobenzoyl chloride (1.1 eq) dissolved in anhydrous DCM. Maintain the reaction vessel at 0 °C to suppress exothermic side reactions (e.g., ketene formation).
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Propagation: Allow the mixture to warm to room temperature and stir for 4-6 hours.
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Aqueous Workup: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with DCM. Causality: The basic aqueous quench is critical; it ensures the quinuclidine nitrogen remains deprotonated, keeping the target product partitioned entirely in the organic phase.
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Purification: Dry the combined organic layers over anhydrous Na2SO4, concentrate in vacuo, and purify via flash chromatography (using a DCM:MeOH:NH4OH gradient) to yield the pure product.
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Self-Validation System: The success of the acylation is validated using a ninhydrin stain on a TLC plate. The final product (a secondary amide) will not stain, whereas any residual unreacted 3-aminoquinuclidine will immediately appear as a dark purple spot, confirming the absence of starting material.
Fig 2. Step-by-step synthetic workflow for 3-Chloro-N-(3-quinuclidinyl)benzamide.
In Vitro Receptor Binding Assay (Radioligand Displacement)
To quantify the binding affinity ( Ki ) of the synthesized compound at target receptors, a competitive radioligand displacement assay is employed.
Causality & Design Rationale: Competitive binding assays utilize a high-affinity radioligand (e.g., [3H]-methyllycaconitine for α7 nAChRs) to establish the test compound's affinity. The displacement curve accurately reflects binding at the orthosteric site without requiring the test compound itself to be radiolabeled.
Step-by-Step Procedure:
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Membrane Preparation: Isolate cell membranes expressing the target receptor and resuspend in a standard binding buffer (50 mM Tris-HCl, pH 7.4).
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Incubation: In a 96-well microplate, combine 50 µL of membrane suspension, 25 µL of the radioligand at its established Kd concentration, and 25 µL of 3-Chloro-N-(3-quinuclidinyl)benzamide at varying concentrations ( 10−10 to 10−4 M).
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Equilibration: Incubate the plates at room temperature for 2 hours to ensure the system reaches thermodynamic equilibrium.
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Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Causality: PEI coats the glass fibers with a positive charge, drastically reducing the non-specific binding of the radioligand to the filter matrix.
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Quantification: Wash the filters three times with ice-cold buffer, add scintillation cocktail, and measure retained radioactivity using a liquid scintillation counter. Calculate the IC50 and convert it to Ki using the Cheng-Prusoff equation.
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Self-Validation System: The assay's functional integrity is self-validated by including a known high-affinity standard (e.g., unlabelled methyllycaconitine) as a positive control. A calculated Ki for the standard that perfectly aligns with historical literature values confirms the viability of the membrane preparation and the accuracy of the dilution series.
References
- Guidechem. "3-CHLORO-N-(3-QUINUCLIDINYL)BENZAMIDE (CAS No. 120570-07-2) SDS". Guidechem.
- Google Patents. "US5236931A - 2-substituted benzamide and benzoate derivatives of 3-aminoquinuclidine and 3-quinuclidinol".
- National Institutes of Health (NIH). "DREADDs: The Power of the Lock, the Weakness of the Key". PMC.
- Sigma-Aldrich. "Compound Fr14287 | 120570-07-2". Sigma-Aldrich.
